molecular formula C10H13NO2 B1293846 2-Amino-2-phenylbutyric acid CAS No. 5438-07-3

2-Amino-2-phenylbutyric acid

Cat. No. B1293846
CAS RN: 5438-07-3
M. Wt: 179.22 g/mol
InChI Key: UBXUDSPYIGPGGP-UHFFFAOYSA-N
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Description

2-Amino-2-phenylbutyric acid is an amino acid derivative that has been the subject of various studies due to its relevance in the synthesis of pharmaceutical compounds and its presence in natural products. The compound has been synthesized and analyzed in different forms, and its stereochemistry has been determined to be of significant interest in the field of organic chemistry .

Synthesis Analysis

The synthesis of 2-Amino-2-phenylbutyric acid and its derivatives has been approached through various methods. One study describes the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, starting from ethyl 2,4-dioxo-4-phenylbutyrate, which involves a Pt-cinchona catalyzed enantioselective hydrogenation . Another study reports the synthesis of (S,S)-2-Amino-3-phenylbutyric acid from diethyl (R)-(1-phenylethyl)malonate, which was obtained by desulfurization of the adduct in the stereoselective Michael reaction . Additionally, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-phenylbutyric acid has been elucidated through stereochemical studies. The absolute configuration of the naturally occurring amino acid was determined by degradation of bottromycin, and the S-configuration was confirmed through the conversion of (+)-2-Formamido-2-phenylbutyric acid into related compounds . The structural behavior of the dl-2-aminobutyric acid in aqueous solutions was also studied, revealing that the predominant species is the extended zwitterionic form .

Chemical Reactions Analysis

The chemical reactions involving 2-Amino-2-phenylbutyric acid are primarily focused on its synthesis and the preparation of its derivatives. The reactions include enantioselective hydrogenation, Michael addition, desulfurization, and cyanohydrin formation, which are crucial for obtaining the desired enantiomerically pure compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-phenylbutyric acid derivatives have been studied to some extent. For example, the crystal structure of L-2-aminobutyric acid, an analogue of 2-Amino-2-phenylbutyric acid, was determined, showing complex and fully ordered arrangements . The diffusion and structural behavior of dl-2-aminobutyric acid in aqueous solutions were also investigated, providing insights into its transport properties and the influence of its molecular structure .

Scientific Research Applications

  • Peptide Synthesis
    • 2-Amino-2-phenylbutyric acid is used in the field of peptide synthesis .
    • It serves as a building block for various bioactive compounds .
  • Pharmaceutical Industry
    • 2-Amino-2-phenylbutyric acid is used in the pharmaceutical industry .
    • It is used as a secondary standard in pharmaceutical applications . This means it can be used in various analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
  • Solution Phase Peptide Synthesis

    • 2-Amino-2-phenylbutyric acid is used in solution phase peptide synthesis .
    • It serves as a building block for the synthesis of peptides . The specific methods of application or experimental procedures would depend on the specific peptide being synthesized. Generally, it involves coupling the carboxyl group of one amino acid to the amino group of another.
  • Aminopeptidase N (APN) Inhibitors

    • 3-Amino-2-hydroxy-4-phenylbutyric acids (AHPA or alternatively abbreviated AHPBA), which can be derived from 2-Amino-2-phenylbutyric acid, serve as chiral building blocks for various bioactive compounds including aminopeptidase N (APN) inhibitors .
    • APN inhibitors are used in the treatment of various diseases including cancer and hypertension .

Safety And Hazards

2-Amino-2-phenylbutyric acid may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment should be used when handling this compound. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUDSPYIGPGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942469
Record name 2-Amino-2-phenylbutanoic acid
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-2-phenylbutyric acid

CAS RN

5438-07-3, 20318-28-9
Record name 2-Amino-2-phenylbutyric acid
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Record name 2-Amino-2-phenylbutyric acid
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Record name (1)-2-Amino-2-phenylbutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JA Garbarino, J Sierra, R Tapia - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… This correlation proves the Sconfiguration of (+)-2-amino-2-phenylbutyric acid. Application … Thus the absolute configuration of (+)-2-amino-2phenylbutyric acid (I) has been proved to be …
Number of citations: 3 pubs.rsc.org
E Miyako, T Maruyama, N Kamiya, M Goto - Biotechnology letters, 2003 - Springer
… A lipase-facilitated transport of 4-phenoxybutyric acid, 3-phenoxypropionic acid, 2-phenylpropionic acid, 2phenoxybutyric acid, mandelic acid and 2-amino-2-phenylbutyric acid was …
Number of citations: 86 link.springer.com
C Geibel, K Dittrich, U Woiwode, M Kohout… - … of Chromatography A, 2019 - Elsevier
… Sub-minute separations could be accomplished at much lower pressure drop on the core-shell column, eg 2-amino-2-phenylbutyric acid was baseline separated in less than 15 s on a 5 …
Number of citations: 29 www.sciencedirect.com
H MIZUNO, S YAMADA - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
Circular Dichroism of a-Hydroxy- and Page 1 No. 3 ' ' 527 Ch .Ph .B H. v . ' . v ’ , 3. , 2383? 52712131; (1975) _ vv , _ I . IUDC 547.572 233.03. 543.47 Studies'on Optical Rotatory …
Number of citations: 2 www.jstage.jst.go.jp
P Sun, DW Armstrong - Journal of Chromatography A, 2010 - Elsevier
A new chiral stationary phase (CSP) was developed by bonding isopropyl-carbamate functionalized cyclofructan6 (IP-CF6) to the silica gel. It was evaluated by injecting 119 racemic …
Number of citations: 121 www.sciencedirect.com
Y Miura, K Hayashida, S Chishima… - Journal of Labelled …, 1988 - Wiley Online Library
… with a reaction of d4CN with propiophenone and resultant 5-ethy1-5-phenylhydant0in-4-~~C (2) was then hydrolized in a barium hydroxide solution to 2-amino-2-phenylbutyric acid-l-…
K Yasukawa, N Kawahara, F Motojima, S Nakano… - The Enzymes, 2020 - Elsevier
… In order to synthesize unnatural α-amino acids, we synthesized 2-amino-2-phenylbutyric acid and 4-fluoro-α-methylphenylglycine from (R)-ethylbenzylamine and (R)-4-flouro-α-…
Number of citations: 4 www.sciencedirect.com
T Zhang, E Holder, P Franco, W Lindner - Journal of Chromatography a, 2014 - Elsevier
… This point can be supported by the lowest retention factor and the highest selectivity value reported in Table 1 for dl-2-amino-2-phenylbutyric acid (dl-APBA), 1-Me-dl-Trp, dl-Trp as well …
Number of citations: 68 www.sciencedirect.com
L Weissbach, ME Handlogten, HN Christensen… - Journal of Biological …, 1982 - Elsevier
… A second group of amino acids, including proline, glycine, alanine, serine, 2-amino-2-phenylbutyric acid, and N-methylleucine, did not produce strong inhibition of either substrate. On …
Number of citations: 143 www.sciencedirect.com
E Miyako, T Maruyama, N Kamiya, M Goto - Journal of bioscience and …, 2003 - Elsevier
We have developed a lipase-facilitated supported liquid membrane. Lipase-catalyzed reactions were coupled with a supported liquid membrane (SLM) to transport organic acids …
Number of citations: 33 www.sciencedirect.com

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